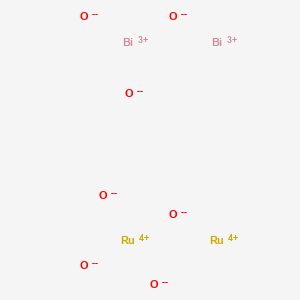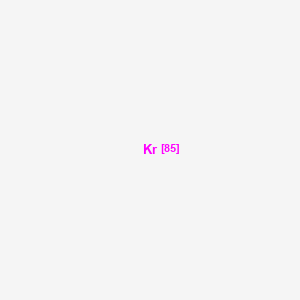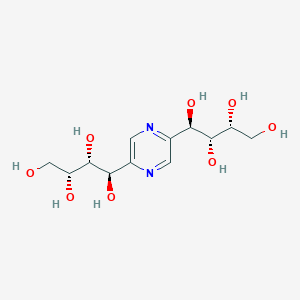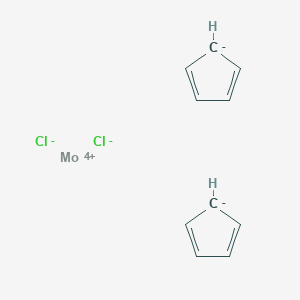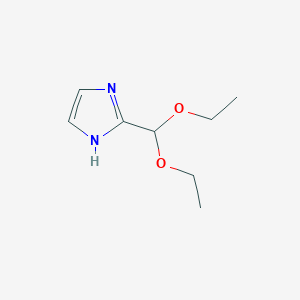
Disodium;oxygen(2-);tungsten
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;oxygen(2-);tungsten, also known as disodium ditungstate, is an inorganic compound with the chemical formula Na2WO4. It is a white crystalline solid that is highly soluble in water. This compound is a significant tungsten-based material used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disodium ditungstate can be synthesized through several methods. One common method involves the reaction of tungsten trioxide (WO3) with sodium hydroxide (NaOH) in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the tungsten trioxide:
WO3+2NaOH→Na2WO4+H2O
Industrial Production Methods: In industrial settings, disodium ditungstate is often produced by the fusion of tungsten ores with sodium carbonate (Na2CO3). The resulting sodium tungstate is then dissolved in water and purified through crystallization. This method is efficient for large-scale production and ensures high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Disodium ditungstate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state tungsten compounds.
Reduction: It can be reduced to lower oxidation state tungsten compounds.
Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like hydrogen gas (H2) or carbon monoxide (CO) are commonly employed.
Substitution: Reactions with other metal salts can lead to the formation of different tungstate compounds.
Major Products Formed:
Oxidation: Higher oxidation state tungsten oxides.
Reduction: Lower oxidation state tungsten oxides or tungsten metal.
Substitution: Various metal tungstates depending on the substituting cation.
Aplicaciones Científicas De Investigación
Disodium ditungstate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and in the preparation of other tungsten compounds.
Biology: Investigated for its potential use in biological assays and as a component in certain biochemical reactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of tungsten-based materials, such as tungsten carbide, and in the manufacturing of pigments and dyes.
Mecanismo De Acción
The mechanism by which disodium ditungstate exerts its effects is primarily through its ability to participate in redox reactions. Tungsten can cycle between different oxidation states, allowing it to act as a catalyst in various chemical processes. In biological systems, it can interact with enzymes and other proteins, potentially influencing cellular pathways and functions.
Comparación Con Compuestos Similares
Disodium ditungstate can be compared with other tungsten compounds such as:
Sodium tungstate (Na2WO4): Similar in composition but differs in specific applications and reactivity.
Ammonium tungstate ((NH4)2WO4): Used in similar applications but has different solubility and reactivity properties.
Potassium tungstate (K2WO4): Another similar compound with distinct uses in industrial and scientific research.
Uniqueness: Disodium ditungstate is unique due to its high solubility in water and its ability to form stable complexes with various cations. This makes it particularly useful in applications where solubility and stability are crucial.
Propiedades
Número CAS |
11120-01-7 |
|---|---|
Fórmula molecular |
NaOW |
Peso molecular |
222.83 g/mol |
Nombre IUPAC |
disodium;oxygen(2-);tungsten |
InChI |
InChI=1S/Na.O.W |
Clave InChI |
QOBFCGLLOGLAPM-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[W] |
SMILES canónico |
O=[W].[Na] |
| 11140-64-0 | |
Números CAS relacionados |
13472-45-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



